molecular formula C11H14N2O4S B4426067 methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No.: B4426067
M. Wt: 270.31 g/mol
InChI Key: UYDUDOFGQKPDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline intermediate, followed by the introduction of the aminosulfonyl group through sulfonation reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    Sulfonamides: Compounds containing the aminosulfonyl group, widely used as antibiotics.

    Carboxylates: Compounds with carboxylate groups, important in various biochemical processes.

Uniqueness

Methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate is unique due to its combination of the quinoline core, aminosulfonyl group, and methyl carboxylate moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

methyl 6-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-17-11(14)13-6-2-3-8-7-9(18(12,15)16)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDUDOFGQKPDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-(aminosulfonyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.